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Compound of Interest

Compound Name: YKL-04-085

Cat. No.: B15139154 Get Quote

An In-depth Technical Guide on the Structure-Activity Relationship of YKL-04-085

Introduction
YKL-04-085 is a novel small molecule that has demonstrated potent broad-spectrum antiviral

activity, particularly against RNA viruses such as the Dengue virus (DENV).[1][2] It was

developed through a medicinal chemistry campaign originating from QL47, a previously

identified covalent inhibitor of Bruton's tyrosine kinase (BTK) and other Tec-family kinases.[1][2]

The primary goal of the structure-activity relationship (SAR) study was to understand and

separate the structural requirements for antiviral activity from the compound's effects on host-

cell kinases. This led to the discovery of YKL-04-085, a compound that, despite being devoid of

kinase inhibitory activity, retains and in some aspects improves upon the antiviral properties of

its parent compound.[1][2][3] This document provides a comprehensive overview of the SAR,

mechanism of action, and experimental evaluation of YKL-04-085.

Structure-Activity Relationship (SAR) and Lead
Optimization
The development of YKL-04-085 from QL47 focused on modifying the core structure to

eliminate kinase activity while preserving antiviral efficacy. A key discovery was that the

quinoline nitrogen, essential for hydrogen bonding to the kinase hinge, was not necessary for

the antiviral effect.[1] By replacing this nitrogen, YKL-04-085 was designed to be devoid of

kinase activity, which was confirmed by screening against a panel of 468 kinases.[1] This

strategic modification successfully decoupled the antiviral properties from kinase inhibition, a

significant step in developing a more selective and potentially safer therapeutic agent.
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Table 1: Antiviral Activity and Cytotoxicity of YKL-04-085
and Parent Compound

Compound
Anti-DENV-2
Activity (IC90, µM)

Cytotoxicity (CC50,
µM)

Therapeutic Index
(CC50/IC90)

QL47 Not explicitly stated >20 Not explicitly stated

YKL-04-085 0.555 >20 >35

Data sourced from studies on DENV-2 inhibition.[1][3]

Table 2: Kinase Inhibition Profile of YKL-04-085
Kinase Target % Binding at 10 µM IC50 (µM)

BTK/BMX <20 >10

PIMs, DDRs >80 >10

Panel of 468 kinases Largely inactive Not determined for most

YKL-04-085 showed minimal binding to a handful of kinases at a high concentration and did

not exhibit significant inhibition, confirming its lack of kinase-directed activity.[1]

Table 3: Pharmacokinetic Properties of YKL-04-085 in
Mice

Route of
Administration

Dosing
(mg/kg)

Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)

Intraperitoneal

(IP)
10 1570 0.25 2510

Oral (PO) 10 110 2.0 610

Pharmacokinetic studies indicated that YKL-04-085 has improved metabolic stability and

suitable properties for in vivo evaluation.[1]
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Mechanism of Action
The antiviral mechanism of YKL-04-085 is distinct from the kinase inhibition pathway of its

predecessor, QL47. Studies have shown that both QL47 and YKL-04-085 are potent inhibitors

of viral translation.[1][2][4] This suggests that the compound targets a host-cell factor that is

crucial for the translation of viral proteins. The precise molecular target of this series of

compounds is currently under investigation, but it is clear that protein kinases are unlikely to be

the direct targets.[1]
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Caption: Proposed mechanism of action for YKL-04-085.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following are summaries of the key experimental protocols used in the evaluation of YKL-04-
085.

Dengue Virus Inhibition Assay
Cell Culture: Huh-7 cells are seeded in 96-well plates and incubated overnight.
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Compound Treatment: Cells are pre-treated with serial dilutions of YKL-04-085 for a

specified period.

Virus Infection: The cells are then infected with DENV-2 (e.g., strain GVD) at a specific

multiplicity of infection (MOI).

Incubation: The infection is allowed to proceed for 48-72 hours.

Quantification: Viral replication is quantified by measuring the activity of a reporter gene

(e.g., Gaussia luciferase) present in the viral replicon. The IC90 value is calculated as the

concentration of the compound that inhibits 90% of the viral reporter signal.

Cytotoxicity Assay (CC50 Determination)
Cell Seeding: Huh-7 cells are seeded in 96-well plates.

Compound Incubation: The cells are treated with a range of concentrations of YKL-04-085
for the same duration as the antiviral assay.

Viability Assessment: Cell viability is measured using a commercially available assay, such

as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an

indicator of metabolically active cells.

Data Analysis: The CC50 value, the concentration at which cell viability is reduced by 50%, is

determined from the dose-response curve.

Kinase Inhibition Assay (Active Site-Directed
Competition Binding)

Assay Principle: This assay measures the ability of a test compound to displace a known,

active site-directed ligand from a panel of kinases.

Procedure: YKL-04-085 was screened at a concentration of 10 µM against a panel of 468

kinases (KINOMEscan).

Detection: The amount of kinase bound to an immobilized ligand is measured in the

presence and absence of the test compound. A reduction in binding indicates that the test
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compound interacts with the kinase's active site.

Follow-up: For kinases showing significant binding (>80%), dose-response curves are

generated to determine the IC50 values.

Start: Synthesize
YKL-04-085

Primary Screen:
Anti-DENV Assay

Cytotoxicity Assay
(CC50)

Active Compounds

Kinase Panel Screen
(468 Kinases)

Non-toxic
Compounds

Follow-up Kinase
IC50 Determination

Hits (>80% binding)

Pharmacokinetic
Studies (in vivo)

No significant
kinase activity

Candidate for
Further Studies

Click to download full resolution via product page

Caption: Workflow for the evaluation of YKL-04-085.
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Logical Progression of SAR
The SAR campaign for YKL-04-085 followed a logical progression from a known kinase

inhibitor to a selective antiviral agent. The key steps involved identifying the structural moieties

responsible for kinase binding and systematically modifying them to ablate this activity while

retaining the desired antiviral effect.

Starting Point: QL47
(BTK Inhibitor + Antiviral)

Hypothesis:
Kinase activity is separable

from antiviral activity.

Key Modification:
Remove quinoline nitrogen

(kinase hinge-binder)

Result: YKL-04-085

Property 1:
No Kinase Inhibition

Property 2:
Potent Antiviral Activity
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Caption: Logical flow of the YKL-04-085 SAR study.

Conclusion
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The development of YKL-04-085 represents a successful example of a structure-based drug

design campaign that effectively uncoupled a desired therapeutic effect (antiviral activity) from

a potentially undesirable one (kinase inhibition).[1] The resulting compound, YKL-04-085,

demonstrates potent inhibition of DENV replication by targeting viral translation, exhibits a

favorable safety profile in vitro, and possesses pharmacokinetic properties that make it a

suitable candidate for further in vivo efficacy studies.[1] Future research will likely focus on the

precise identification of its molecular target and the evaluation of its efficacy in preclinical

models of viral diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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